molecular formula C14H26N4O B11753926 {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine CAS No. 1856018-60-4

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine

Cat. No.: B11753926
CAS No.: 1856018-60-4
M. Wt: 266.38 g/mol
InChI Key: IWDZCKFEIQUERH-UHFFFAOYSA-N
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Description

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is a complex organic compound that features a pyrazole ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The morpholine ring can be introduced via nucleophilic substitution reactions. The final step involves the coupling of the pyrazole and morpholine moieties under specific conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is unique due to its specific combination of pyrazole and morpholine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1856018-60-4

Molecular Formula

C14H26N4O

Molecular Weight

266.38 g/mol

IUPAC Name

N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C14H26N4O/c1-12(2)18-11-14(13(3)16-18)10-15-4-5-17-6-8-19-9-7-17/h11-12,15H,4-10H2,1-3H3

InChI Key

IWDZCKFEIQUERH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCCN2CCOCC2)C(C)C

Origin of Product

United States

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